CAS registry number and chemical properties of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride
CAS registry number and chemical properties of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride
An In-depth Technical Guide to N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride
Abstract: This technical guide provides a comprehensive overview of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS RN: 1050509-69-7), a substituted phenoxy-ethylamine derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and predictive spectroscopic data. Furthermore, it explores potential applications based on its structural motifs and provides a thorough review of safety and handling protocols. This guide is designed to be a foundational resource, synthesizing available data with established chemical principles to support further research and development.
Chemical Identity and Physicochemical Properties
N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a secondary amine hydrochloride salt. Its core structure consists of a p-cresol (4-methylphenol) moiety linked via an ether bond to an N-methylethanamine side chain. The hydrochloride salt form generally confers greater stability and water solubility compared to the free base.
The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.[1][2]
| Property | Value | Source |
| CAS Registry Number | 1050509-69-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO · HCl (or C₁₀H₁₆ClNO) | [2] |
| Molecular Weight | 201.70 g/mol | [2] |
| Physical Form | Solid, powder | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature or 4°C | [2] |
| InChI Key | GXNLMONSWQQRCQ-UHFFFAOYSA-N | [2] |
| Synonyms | methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride | [1] |
Synthesis Pathway and Mechanistic Rationale
While specific literature detailing the synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is not publicly prevalent, a robust and logical synthetic route can be devised based on well-established organic chemistry reactions. The proposed pathway involves a Williamson ether synthesis followed by nucleophilic substitution and salt formation.
Expertise in Action: Causality Behind Experimental Choices The choice of this multi-step pathway is deliberate. The Williamson ether synthesis is a classic and highly reliable method for forming aryl ethers from phenols. The subsequent conversion of the alcohol to a tosylate is critical; the hydroxyl group is a poor leaving group, whereas tosylate is an excellent one, facilitating the subsequent nucleophilic attack by methylamine. Finally, conversion to the hydrochloride salt is a standard procedure to produce a stable, crystalline solid that is easier to handle and purify than the often-oily free base.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(4-methylphenoxy)ethanol
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To a stirred solution of p-cresol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a strong base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Add 2-bromoethanol or 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-(4-methylphenoxy)ethyl 4-methylbenzenesulfonate
-
Dissolve the 2-(4-methylphenoxy)ethanol (1.0 eq.) from Step 1 in dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine as a base, followed by the slow addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[3] The base is crucial for neutralizing the HCl byproduct of the reaction.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the tosylated intermediate.
Step 3: Synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine (Free Base)
-
Dissolve the tosylate from Step 2 in a polar solvent like isopropanol or acetonitrile.
-
Add an excess of methylamine (CH₃NH₂), either as a solution in ethanol/THF or as a gas bubbled through the solution, in a sealed pressure vessel. A significant excess of the amine is used to drive the reaction to completion and minimize the formation of the dialkylated byproduct.
-
Heat the mixture to 50-70°C and stir for 12-24 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between dilute NaOH and an organic solvent (e.g., ether or DCM).
-
Separate the organic layer, dry it, and concentrate it to yield the crude free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude N-Methyl-2-(4-methylphenoxy)ethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble gaseous HCl) while stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven to yield the final product, N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.
Visualization of the Synthetic Workflow
Caption: Proposed four-step synthesis of the target compound.
Predictive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0-10.0 ppm (broad singlet, 2H): Protons on the secondary ammonium (-NH₂⁺-). The broadness is due to quadrupole broadening from the nitrogen atom and exchange with the solvent.
-
δ 6.8-7.2 ppm (multiplet, 4H): Aromatic protons on the disubstituted benzene ring, likely showing two distinct doublets (an AA'BB' system).
-
δ 4.1-4.3 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
δ 3.1-3.3 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-CH₂-N-).
-
δ 2.6-2.8 ppm (singlet, 3H): Methyl protons on the nitrogen (-N-CH₃).
-
δ 2.2-2.3 ppm (singlet, 3H): Methyl protons on the aromatic ring (Ar-CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~156 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~130 ppm: Quaternary aromatic carbon attached to the methyl group.
-
δ ~129 ppm: Aromatic CH carbons.
-
δ ~114 ppm: Aromatic CH carbons.
-
δ ~65 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
δ ~45 ppm: Methylene carbon adjacent to the nitrogen (-CH₂-N-).
-
δ ~33 ppm: Methyl carbon on the nitrogen (-N-CH₃).
-
δ ~20 ppm: Methyl carbon on the aromatic ring (Ar-CH₃).
-
Infrared (IR) Spectroscopy
-
~2700-3000 cm⁻¹ (Broad, Strong): N-H stretch of the secondary ammonium salt. This is a very characteristic broad absorption.
-
~2950-2850 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching from the methyl and methylene groups.
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~3050-3000 cm⁻¹ (Weak-Medium): Aromatic C-H stretching.
-
~1610, 1500 cm⁻¹ (Strong): C=C stretching vibrations within the aromatic ring.
-
~1240 cm⁻¹ (Strong): Asymmetric C-O-C (aryl-alkyl ether) stretching. This is a key diagnostic peak.
-
~1040 cm⁻¹ (Strong): Symmetric C-O-C stretching.
Protocol for Spectroscopic Data Acquisition
The following is a generalized protocol for obtaining the spectroscopic data described above.[4]
-
Sample Preparation:
-
NMR: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.
-
IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard parameters for acquisition time, relaxation delay, and number of scans should be employed.
-
IR: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum for a clean baseline.
-
-
Data Processing: Process the raw data (e.g., Fourier transform, phase correction, baseline correction) using appropriate software to generate the final spectra for analysis.
Potential Applications and Areas for Research
The structural motif of a phenoxy-ethylamine is a common scaffold in pharmacologically active compounds, suggesting several avenues for research into the utility of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.
-
Chemopotentiating Agents: Related molecules, such as N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (tesmilifene), have been investigated as agents that can enhance the efficacy of chemotherapy drugs in treating cancers like metastatic breast cancer.[5] The core structure's ability to interact with cellular targets could make it a candidate for similar applications.
-
Neurological Research: The phenoxy-ethylamine backbone is present in various compounds that target the central nervous system (CNS), including certain antidepressants and stimulants. Its structure bears a resemblance to some monoamine neurotransmitters, suggesting it could be explored for activity at monoamine transporters or receptors.
-
Flavor and Sensory Agents: More complex phenoxyacetamide derivatives have been developed as potent and long-lasting cooling agents for use in food and beverage applications by activating the TRPM8 receptor.[6] While this specific molecule is simpler, its phenoxy core indicates it could serve as a precursor or fragment in the development of novel sensory ingredients.
The primary role of this compound, as listed by commercial suppliers, is as a building block or intermediate in organic synthesis. Its reactive secondary amine and stable ether linkage make it a versatile component for constructing more complex molecules in drug discovery and materials science.
Safety, Handling, and First Aid
As a chemical intermediate, N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride must be handled with appropriate care. The following information is synthesized from available safety data sheets.[1][7][8][9]
GHS Hazard Classification
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][8] H319: Causes serious eye irritation.[1][8] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
First Aid Workflow
Caption: First aid procedures following exposure.
References
-
methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. NextSDS.
-
N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride | 1050509-69-7. Sigma-Aldrich.
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methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride | 1050509-69-7. MilliporeSigma.
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N-METHYL-2-(2-METHYLPHENOXY)-1-ETHANAMINEHYDROCHLORIDE | 1050509-58-4. Appchem.
-
SAFETY DATA SHEET. Fisher Scientific.
-
N-methyl-2-(4-methylphenoxy)ethanamine | 625437-29-8. Sigma-Aldrich.
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SAFETY DATA SHEET. Merck Millipore.
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SAFETY DATA SHEET. LGC Standards.
-
Ethanamine, N-methyl-2-(4-methylphenoxy)- (9CI). NextSDS.
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Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC.
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Supporting Information. The Royal Society of Chemistry.
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Ethanamine,N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-, hydrochloride (1:1). LookChem.
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N-Methyl-2-(4-methylphenoxy)-1-ethanamine. Sapphire Bioscience.
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N-methyl-2-(4-methylphenoxy)ethanamine | 625437-29-8. MilliporeSigma.
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Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744). ACS Publications.
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2-(4-Methyl-2-nitrophenoxy)ethanamine | C9H12N2O3. PubChem.
-
N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. PubMed.
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Ethanamine,n,n-diethyl-, hydrochloride. NIST WebBook.
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Ethylamine, N-methyl - Organic Syntheses Procedure. Organic Syntheses.
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Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide. Benchchem.
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A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. Google Patents.
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